N,4-dimethylpentan-2-amine
Overview
Description
“N,4-dimethylpentan-2-amine” is a chemical compound with the molecular formula C7H17N . It has an average mass of 115.217 Da and a monoisotopic mass of 115.136101 Da . It is also known by other names such as “(1,3-dimethylbutyl)methylamine” and "(1,3-Dimethyl-butyl)-methyl-amine" .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo oxidation reactions to form alkenes, a process known as the Cope elimination .Physical and Chemical Properties Analysis
“this compound” has a density of 0.8±0.1 g/cm3, a boiling point of 116.9±8.0 °C at 760 mmHg, and a vapour pressure of 17.9±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.5±3.0 kJ/mol and a flash point of 7.3±9.3 °C . It has a molar refractivity of 38.0±0.3 cm3 and a molar volume of 153.7±3.0 cm3 .Scientific Research Applications
Formation and Destruction Mechanisms of Nitrosamines
N,4-Dimethylpentan-2-amine is relevant in studies concerning the formation and destruction of nitrosamines like N-nitrosodimethylamine (NDMA) in water. Research indicates that secondary and tertiary amines are significant precursors for NDMA formation during water treatment with disinfectants. Understanding the kinetics and mechanisms behind the formation and destruction of NDMA can inform water purification techniques to mitigate potential health risks. The degradation methods include biodegradation, reduction, and advanced oxidation processes (AOPs) such as photolytic, photocatalytic, chemical, and electrochemical methods (Sharma, 2012).
Role in Curing of Acrylic Resins
Tertiary aromatic amines, including this compound, act as accelerators in the curing process of acrylic resins, which are significant in biomedical applications like dental resins and bone cements. The temperature and specific amine activators affect the curing parameters, which is critical to minimize thermal trauma during implantation. The kinetics and mechanism of these reactions, along with considerations of toxicity and leaching, are crucial for developing safer and more effective materials (Vázquez et al., 1998).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been shown to effectively degrade nitrogen-containing compounds, including various amines. These processes are vital for the mineralization of resistant compounds in wastewater treatment. Research into the degradation of amine-based compounds using AOPs, including the reaction mechanisms and process parameters, is key to improving water treatment technologies and mitigating environmental impacts (Bhat & Gogate, 2021).
Sigma-1 Receptor Mediated Role of Amines
Studies have explored the physiological mechanisms and biological functions of certain dimethylamines, highlighting their potential role in cellular protective mechanisms beyond their well-known psychotropic effects. The sigma-1 receptor interaction suggests significant implications for tissue protection, regeneration, and immunity. This area of research offers promising avenues for developing new therapeutic approaches based on the biological activities of amines (Frecska et al., 2013).
CO2 Capture by Aqueous Amines
Computational modeling and simulation studies focus on the interaction between carbon dioxide and aqueous organic amines, crucial for CO2 capture technologies. These studies help understand the reaction mechanisms and optimize conditions for more efficient CO2 capture, highlighting the relevance of amines in addressing climate change and energy sustainability challenges (Yang et al., 2017).
Future Directions
“N,4-dimethylpentan-2-amine” has been identified as a component in the synthesis of a highly selective, CNS penetrable, and orally active Adaptor Protein-2 Associated Kinase 1 inhibitor, which is currently in clinical trials for the treatment of neuropathic pain . This suggests potential future directions in the development of new therapeutic agents.
Properties
IUPAC Name |
N,4-dimethylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-6(2)5-7(3)8-4/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFLJUCXLKCIHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311645 | |
Record name | N,4-Dimethyl-2-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3329-35-9 | |
Record name | N,4-Dimethyl-2-pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3329-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,4-Dimethyl-2-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301311645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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